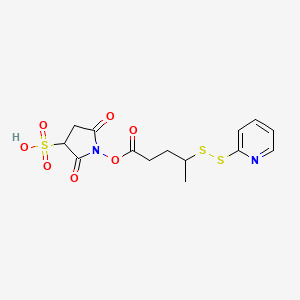
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to act as a linker in antibody-drug conjugates (ADCs) and its potential antibacterial properties .
Métodos De Preparación
The preparation of 2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid typically involves several synthetic routes. One common method includes the sulfonation of polystyrene resin, followed by reactions with concentrated sulfuric and nitric acids. The resulting product is then treated, washed, and dried to obtain the final compound . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol-containing products.
Substitution: It can participate in substitution reactions where the pyridinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a linker in the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Its ability to form stable conjugates makes it useful in bioconjugation techniques.
Medicine: It is explored for its potential antibacterial properties and as a component in ADCs for targeted drug delivery.
Industry: It is used in water treatment processes to remove impurities and metal ions from solutions.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form stable disulfide bonds, which can be cleaved under reducing conditions. This property is particularly useful in ADCs, where the compound acts as a linker between the antibody and the drug. The disulfide bond ensures that the drug is released in the target environment, such as the intracellular space of cancer cells .
Comparación Con Compuestos Similares
Similar compounds include:
1-(4-methyl-4-(pyridin-2-yldisulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid: Another ADC linker with similar properties but different structural features.
2,5-dioxo-1-(4-(pyridin-2-yldisulfanyl)butanoyloxy)pyrrolidine-3-sulfonic acid: A compound with a shorter carbon chain, affecting its reactivity and stability.
The uniqueness of 2,5-Dioxo-1-(4-(pyridin-2-yldisulfanyl)pentanoyloxy)pyrrolidine-3-sulfonic acid lies in its specific structure, which provides optimal stability and reactivity for various applications .
Propiedades
Fórmula molecular |
C14H16N2O7S3 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C14H16N2O7S3/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22) |
Clave InChI |
ORKSBKSSOSUJOY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


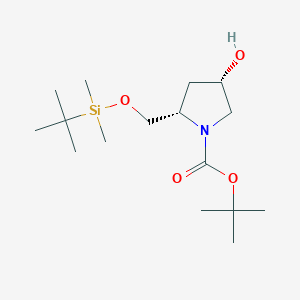
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)

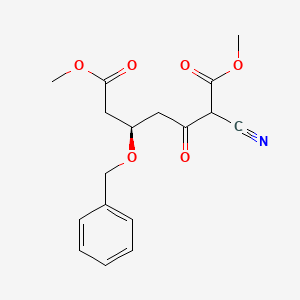
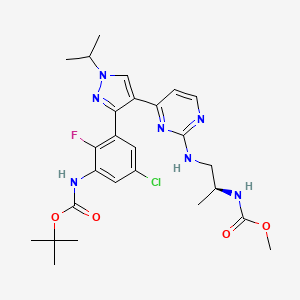
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
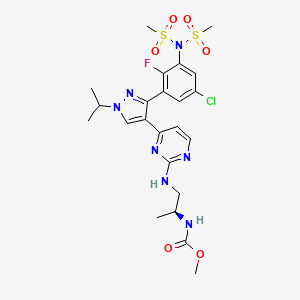
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
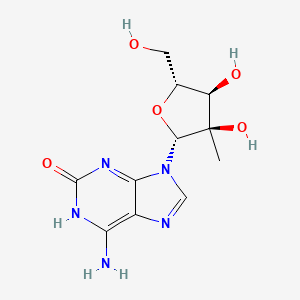
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)
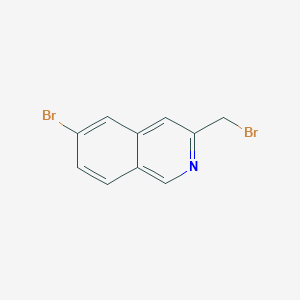
![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)

